

# Application Notes and Protocols for Seahorse Assay Using SR19881

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## Compound of Interest

Compound Name: SR19881

Cat. No.: B2936513

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## Introduction

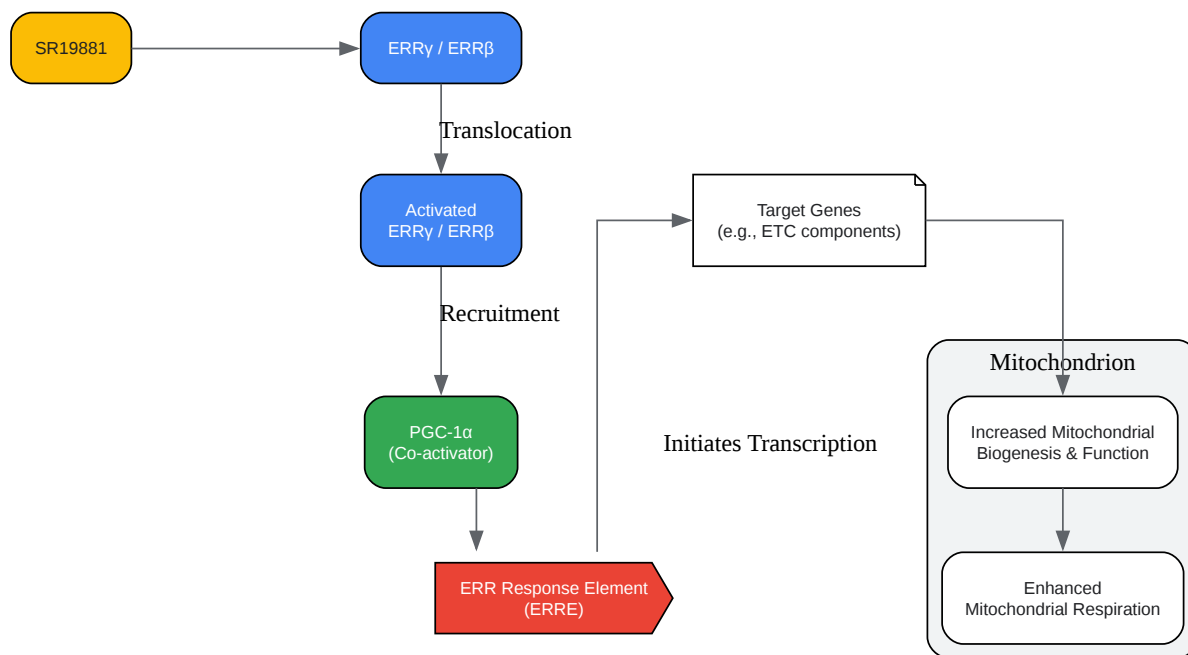
The Agilent Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).<sup>[1][2][3]</sup> This application note provides a detailed protocol for utilizing the Seahorse XF assay to investigate the effects of **SR19881**, a potent dual agonist of Estrogen-Related Receptor  $\gamma$  (ERR $\gamma$ ) and ERR $\beta$ , on cellular respiration.<sup>[4][5]</sup> ERR $\alpha$ , a related nuclear receptor, is a known regulator of cellular energy metabolism, including mitochondrial biogenesis and oxidative phosphorylation.<sup>[6]</sup> By activating ERR $\gamma$  and ERR $\beta$ , **SR19881** is hypothesized to modulate mitochondrial function, which can be quantitatively assessed using the Seahorse XF platform.

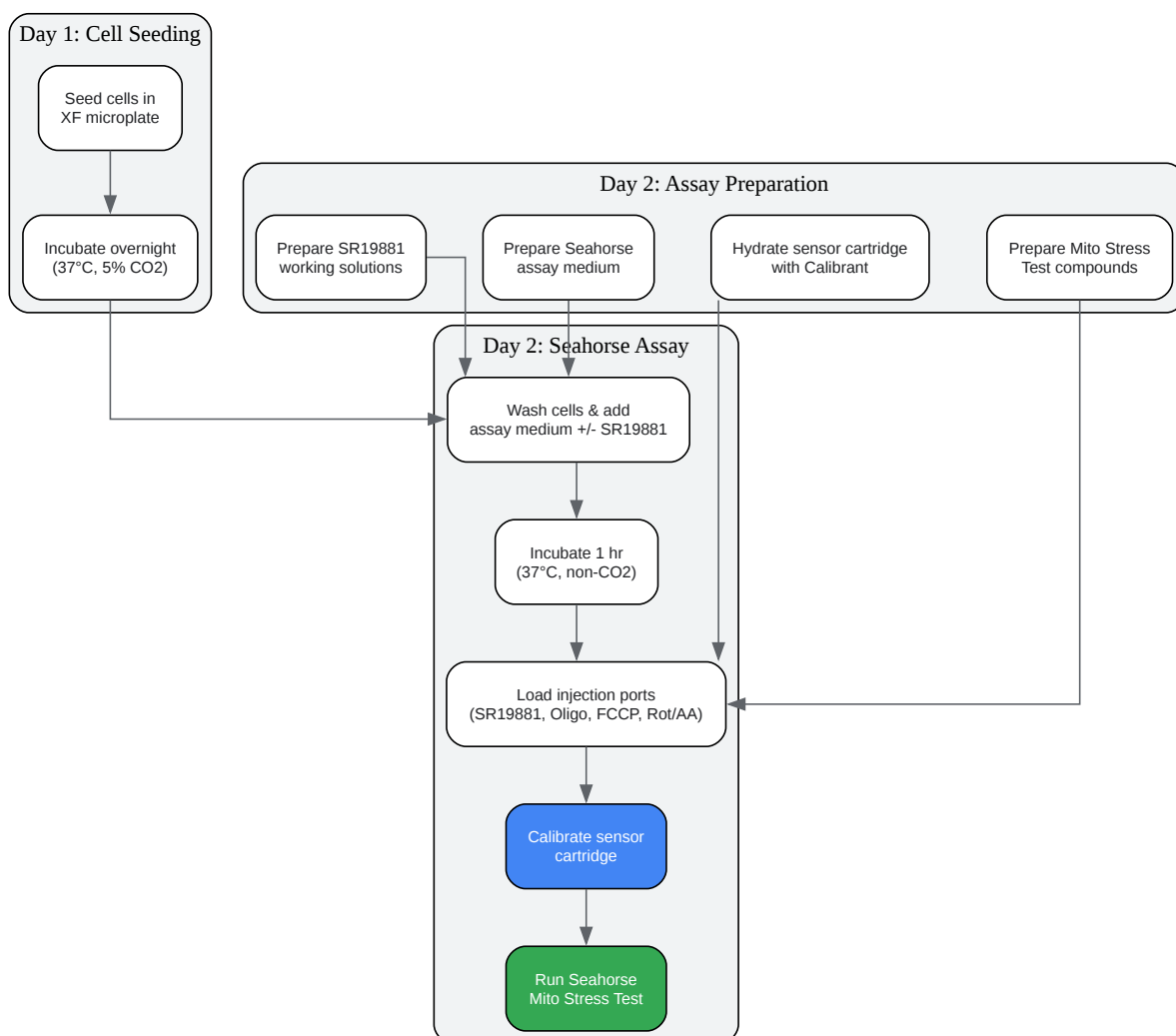
This document offers a comprehensive guide for researchers interested in elucidating the metabolic effects of **SR19881**, providing a foundation for studies in metabolic diseases, oncology, and other areas where ERR signaling is relevant.

## Signaling Pathway of ERR $\gamma$ / $\beta$ and its Influence on Mitochondrial Respiration

Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that play a critical role in the regulation of cellular metabolism. ERR $\gamma$  and ERR $\beta$ , activated by **SR19881**, are key players in mitochondrial biogenesis and function. Upon activation, these receptors translocate to the

nucleus and bind to ERR response elements (ERREs) in the promoter regions of target genes. This leads to the recruitment of co-activators, such as PGC-1 $\alpha$ , and subsequent transcription of genes involved in the electron transport chain (ETC), fatty acid oxidation, and other mitochondrial processes. This signaling cascade ultimately enhances mitochondrial respiratory capacity.





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## References

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